molecular formula C8H16N6 B108020 Pentamethylmelamine CAS No. 16268-62-5

Pentamethylmelamine

Cat. No. B108020
CAS RN: 16268-62-5
M. Wt: 196.25 g/mol
InChI Key: XIFVTSIIYVGRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamethylmelamine (PMM) is a chemical compound that belongs to the group of nitrogen mustard derivatives. It was first synthesized in 1958 by Dr. Robert B. Woodward and his team at Harvard University. PMM is a potent anticancer agent that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pentamethylmelamine (PMM) has been studied for its pharmacokinetic properties. In humans and animals, PMM undergoes extensive demethylation to form metabolites like N2,N2,N4,N6-tetramethylmelamine and N2,N4,N6-trimethylmelamine. The rate of metabolism varies significantly among species, affecting its antitumor effectiveness (Rutty, Newell, Muindi, & Harrap, 2004; Ames, Powis, Kovach, & Eagan, 1979).

Clinical Trials and Antitumor Activity

Several clinical trials have explored PMM's potential as an antineoplastic agent. PMM has shown some antitumor activity in patients, but its use is limited due to severe side effects (Ajani, Cabanillas, & Bodey, 1982; Eagan, Creagan, Rubin, O’connell, & Kovach, 1980).

Neurological Effects

PMM has been observed to impact brain neurotransmitters, demonstrating dose-related changes in behavior and temperature in animal models. This indicates a correlation between PMM's neurological effects and alterations in brain catecholamines (Perego et al., 1984).

Drug Delivery and Stability

Research has also focused on developing prodrugs of PMM and its metabolites to enhance bioavailability and solubility. This includes the synthesis of derivatives like N-(methoxymethyl)pentamethylmelamine, aiming to improve the delivery of the active metabolite hydroxymethylpentamethylmelamine (Ghodrati & LaVoie, 1994).

Comparing PMM with Other Analogues

Studies comparing PMM with other hexamethylmelamine analogues have focused on their water solubility, antitumor activity, and rates of demethylation. These comparative studies are crucial for identifying candidates for clinical trials (Cumber & Ross, 1977).

properties

CAS RN

16268-62-5

Product Name

Pentamethylmelamine

Molecular Formula

C8H16N6

Molecular Weight

196.25 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C8H16N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h1-5H3,(H,9,10,11,12)

InChI Key

XIFVTSIIYVGRHJ-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N(C)C)N(C)C

Canonical SMILES

CNC1=NC(=NC(=N1)N(C)C)N(C)C

Other CAS RN

16268-62-5

Related CAS

16268-63-6 (unspecified hydrochloride)
35832-09-8 (mono-hydrochloride)

synonyms

pentamethylmelamine
pentamethylmelamine hydrochloride
pentamethylmelamine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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